Pan-Inhibitory Profile vs. Selective Bcl-2 Inhibition: Binding Affinities Across the Bcl-2 Family
Obatoclax demonstrates a broad, pan-inhibitory profile against six anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, Bcl-B) with Ki values in the range of 1-7 μM . In contrast, Venetoclax (ABT-199) is highly selective for Bcl-2 (Ki < 0.010 nM), while Navitoclax (ABT-263) primarily inhibits Bcl-2, Bcl-xL, and Bcl-w (Ki ≤ 1 nM) but shows negligible binding to Mcl-1 and A1 [1][2]. This broad binding profile allows Obatoclax to engage multiple anti-apoptotic proteins simultaneously, a feature not replicated by more selective agents.
| Evidence Dimension | Binding Affinity (Ki) to Bcl-2 Family Proteins |
|---|---|
| Target Compound Data | Bcl-2: 220 nM; Other family members: 1-7 μM |
| Comparator Or Baseline | Venetoclax (ABT-199): Bcl-2 <0.010 nM, no Mcl-1 binding; Navitoclax (ABT-263): Bcl-2 ≤1 nM, Bcl-xL ≤0.5 nM, Bcl-w ≤1 nM, Mcl-1 >1 μM |
| Quantified Difference | Obatoclax binds Mcl-1 (Ki ~2.9 μM), whereas Venetoclax shows no measurable binding and Navitoclax shows weak binding (>1 μM). |
| Conditions | Cell-free competitive binding assays using recombinant Bcl-2 family proteins. |
Why This Matters
Procurement of Obatoclax is essential for experiments designed to interrogate the roles of Mcl-1 or Bcl-xL in apoptosis, or in models where resistance to selective Bcl-2 inhibition is a concern.
- [1] Souers AJ, et al. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nat Med. 2013 Feb;19(2):202-8. doi: 10.1038/nm.3048. View Source
- [2] Tse C, et al. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer Res. 2008 May 1;68(9):3421-8. doi: 10.1158/0008-5472.CAN-07-5836. View Source
